N-(6-oxobenzo[c]chromen-2-yl)acetamide
Overview
Description
6H-Dibenzo(b,d)pyran-6-one, 2-acetamido-: is a chemical compound with the molecular formula C13H8O2 It belongs to the class of benzochromenones, which are characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- typically involves a multicomponent domino reaction. This process includes several key steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group.
Transesterification: This step involves the exchange of ester groups between molecules.
Enamine Formation: This reaction forms an enamine intermediate.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This step involves a cycloaddition reaction between an electron-deficient diene and an electron-rich dienophile.
1,2-Elimination: This step involves the elimination of a small molecule, such as water or hydrogen.
Transfer Hydrogenation: This step involves the transfer of hydrogen from a donor molecule to the target compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it gains oxygen or loses hydrogen.
Reduction: It can also undergo reduction reactions, where it gains hydrogen or loses oxygen.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: In industrial applications, 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .
Comparison with Similar Compounds
6H-Dibenzo(b,d)pyran-6-one: The parent compound without the acetamido group.
Benzo[c]chromen-6-one: A structurally related compound with a different ring fusion pattern.
3,4-Benzocoumarin: Another related compound with a coumarin core structure.
Uniqueness: 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(6-oxobenzo[c]chromen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9(17)16-10-6-7-14-13(8-10)11-4-2-3-5-12(11)15(18)19-14/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYCXZHAYRTYPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198972 | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-19-5 | |
Record name | N-(6-Oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Oxo-6H-dibenzo(b,d)pyran-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide,d]pyran-2-yl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-OXO-6H-DIBENZO(B,D)PYRAN-2-YL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6P941WZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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